molecular formula C17H15ClN6 B14849203 (E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile

(E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile

Katalognummer: B14849203
Molekulargewicht: 338.8 g/mol
InChI-Schlüssel: ZTMLWPJKBUISPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Butadiene Moiety: The butadiene moiety can be synthesized through a series of condensation reactions.

    Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct stereochemistry (E-configuration).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the compound’s structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-chlorophenyl)piperazine: A simpler analog with similar pharmacological properties.

    4-amino-4-(4-phenylpiperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile: A structurally related compound with a phenyl group instead of a chlorophenyl group.

Uniqueness

(E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C17H15ClN6

Molekulargewicht

338.8 g/mol

IUPAC-Name

4-amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile

InChI

InChI=1S/C17H15ClN6/c18-15-3-1-2-4-16(15)23-5-7-24(8-6-23)17(22)14(12-21)9-13(10-19)11-20/h1-4,9H,5-8,22H2

InChI-Schlüssel

ZTMLWPJKBUISPU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=C(C=C(C#N)C#N)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.